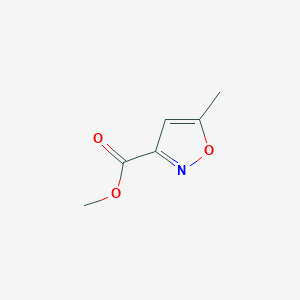
ジベンゾチオフェン-4-ボロン酸
概要
説明
Dibenzothiophene-4-boronic acid: is an organoboron compound with the molecular formula C12H9BO2S. It is a derivative of dibenzothiophene, where a boronic acid group is attached to the fourth position of the dibenzothiophene ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
科学的研究の応用
Chemistry: Dibenzothiophene-4-boronic acid is extensively used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions. These reactions are crucial for constructing complex organic molecules with high precision .
Biology and Medicine: In biological research, dibenzothiophene-4-boronic acid derivatives are used as building blocks for designing molecules with potential therapeutic applications. These compounds can be modified to interact with specific biological targets, making them valuable in drug discovery and development .
Industry: In the industrial sector, dibenzothiophene-4-boronic acid is used in the synthesis of organic semiconductors and materials for electronic devices. Its ability to form stable carbon-carbon bonds makes it an essential component in the production of advanced materials .
作用機序
Target of Action
Dibenzothiophene-4-boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the carbon atoms in the molecules that it reacts with .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, dibenzothiophene-4-boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group (in this case, the dibenzothiophene-4-boronic acid) from boron to palladium . The reaction conditions are mild and functional group tolerant, making this compound a stable, readily prepared, and generally environmentally benign organoboron reagent .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which dibenzothiophene-4-boronic acid is used, is a key step in many synthetic pathways. It allows for the formation of new carbon-carbon bonds, which is a fundamental process in organic chemistry . The downstream effects of this reaction can lead to the synthesis of a wide variety of complex organic compounds .
Result of Action
The primary result of the action of dibenzothiophene-4-boronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds .
生化学分析
Biochemical Properties
Dibenzothiophene-4-boronic acid plays a role in biochemical reactions, particularly in the Suzuki reaction The Suzuki reaction is a type of cross-coupling reaction, used in organic chemistry to form carbon-carbon bonds
Cellular Effects
Related compounds such as dibenzothiophene S-oxides have been shown to release atomic oxygen when exposed to UV light, which can cause DNA cleavage and oxidation of certain enzymes
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 327-330 °C , indicating its stability under normal laboratory conditions.
準備方法
Synthetic Routes and Reaction Conditions: Dibenzothiophene-4-boronic acid can be synthesized from dibenzothiophene through a series of reactions. One common method involves the bromination of dibenzothiophene to form 4-bromodibenzothiophene, which is then reacted with bis(dimethylamino)borane in the presence of water to yield dibenzothiophene-4-boronic acid .
Industrial Production Methods: Industrial production of dibenzothiophene-4-boronic acid typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: Dibenzothiophene-4-boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with various organic halides to form new carbon-carbon bonds. This reaction is catalyzed by palladium and typically occurs under mild conditions .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), organic halides (e.g., aryl bromides), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
類似化合物との比較
Dibenzothiophene: The parent compound of dibenzothiophene-4-boronic acid, consisting of two benzene rings fused to a thiophene ring.
Benzothiophene: A simpler analog with one benzene ring fused to a thiophene ring.
Dibenzofuran: Similar in structure but with an oxygen atom replacing the sulfur atom in dibenzothiophene.
Uniqueness: Dibenzothiophene-4-boronic acid is unique due to the presence of the boronic acid group, which allows it to participate in Suzuki-Miyaura cross-coupling reactions. This functional group makes it a versatile building block in organic synthesis, enabling the formation of complex molecules with high precision .
特性
IUPAC Name |
dibenzothiophen-4-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BO2S/c14-13(15)10-6-3-5-9-8-4-1-2-7-11(8)16-12(9)10/h1-7,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXNHPQCCUVWRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C3=CC=CC=C3S2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370220 | |
| Record name | Dibenzothiophene-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108847-20-7 | |
| Record name | Dibenzothiophene-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-dibenzothiophene-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















